Cas no 57465-71-1 (4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)-)
4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- Chemical and Physical Properties
Names and Identifiers
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- 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)-
- 4(3H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)-
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- Inchi: 1S/C10H15N3O/c1-8-7-11-10(12-9(8)14)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14)
- InChI Key: WIPBTRIBZFNRAX-UHFFFAOYSA-N
- SMILES: C1(N2CCCCC2)=NC=C(C)C(=O)N1
4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24515799-1.0g |
5-methyl-2-(piperidin-1-yl)-3,4-dihydropyrimidin-4-one |
57465-71-1 | 95% | 1.0g |
$0.0 | 2023-01-05 |
4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)-
Recent Advances in the Study of 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- (CAS: 57465-71-1)
The compound 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- (CAS: 57465-71-1) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its pyrimidinone core and piperidinyl substituent, exhibits a range of biological activities that make it a promising candidate for therapeutic use. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- exhibits selective inhibition against specific kinase targets, suggesting its potential as a lead compound for the development of novel kinase inhibitors. These findings have been supported by molecular docking studies, which highlight the compound's ability to bind to the ATP-binding site of target kinases.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's potential as an antiviral agent. With the ongoing need for new antiviral therapies, researchers have identified 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- as a scaffold for designing inhibitors of viral replication. Studies have shown that derivatives of this compound can interfere with the replication cycles of certain RNA viruses, opening new avenues for antiviral drug development. The compound's structural flexibility allows for the introduction of various functional groups, enabling the optimization of its antiviral potency and selectivity.
The synthesis of 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- has also been a focus of recent research. Traditional synthetic routes often involve multi-step processes with low yields and poor scalability. However, advancements in green chemistry and catalytic methods have led to more efficient and sustainable synthetic approaches. For instance, recent publications have reported the use of microwave-assisted synthesis and metal-catalyzed reactions to achieve higher yields and shorter reaction times. These innovations are critical for the large-scale production of the compound and its derivatives.
Pharmacokinetic and toxicity studies have further contributed to the understanding of 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)-. Early-stage in vivo studies have provided insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. While the compound shows favorable pharmacokinetic properties in animal models, further optimization is needed to address issues such as metabolic stability and bioavailability. Toxicity assessments have indicated a relatively safe profile at therapeutic doses, although comprehensive toxicological evaluations are still underway.
In conclusion, the compound 4(1H)-Pyrimidinone, 5-methyl-2-(1-piperidinyl)- (CAS: 57465-71-1) represents a versatile scaffold with significant potential in drug discovery. Its dual role as a kinase inhibitor and antiviral agent, combined with advancements in synthetic methodologies, positions it as a valuable candidate for further development. Future research should focus on optimizing its pharmacological properties, conducting rigorous preclinical studies, and exploring its therapeutic applications in disease models. The continued investigation of this compound is expected to yield promising results for the treatment of various medical conditions.
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